

# Spectroscopic Data for 4-Iodo-3-methoxyisothiazole: A Technical Overview

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## Compound of Interest

Compound Name: 4-Iodo-3-methoxyisothiazole

Cat. No.: B15200976

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Comprehensive spectroscopic data for **4-iodo-3-methoxyisothiazole** remains elusive in publicly accessible databases and literature. While searches were conducted to obtain Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, no specific experimental results for this compound could be retrieved. The following guide outlines the general methodologies for acquiring such data and presents a logical workflow for the spectroscopic analysis of a novel compound like **4-iodo-3-methoxyisothiazole**.

## Experimental Protocols

In the absence of specific experimental data for **4-iodo-3-methoxyisothiazole**, this section details the standard methodologies that would be employed to obtain the requisite spectroscopic information.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

- $^1\text{H}$  NMR (Proton NMR):** A sample of **4-iodo-3-methoxyisothiazole** would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) and placed in a high-field NMR spectrometer (typically 300-600 MHz). The resulting spectrum would provide information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of the hydrogen atoms in the molecule. Key signals to expect would be for the methoxy group protons and the proton on the isothiazole ring.

- $^{13}\text{C}$  NMR (Carbon NMR): Using the same sample, a  $^{13}\text{C}$  NMR spectrum would be acquired. This would reveal the number of unique carbon environments and their chemical shifts. The spectrum would be expected to show signals for the methoxy carbon, the carbons of the isothiazole ring, and the carbon atom bonded to the iodine.

## Infrared (IR) Spectroscopy

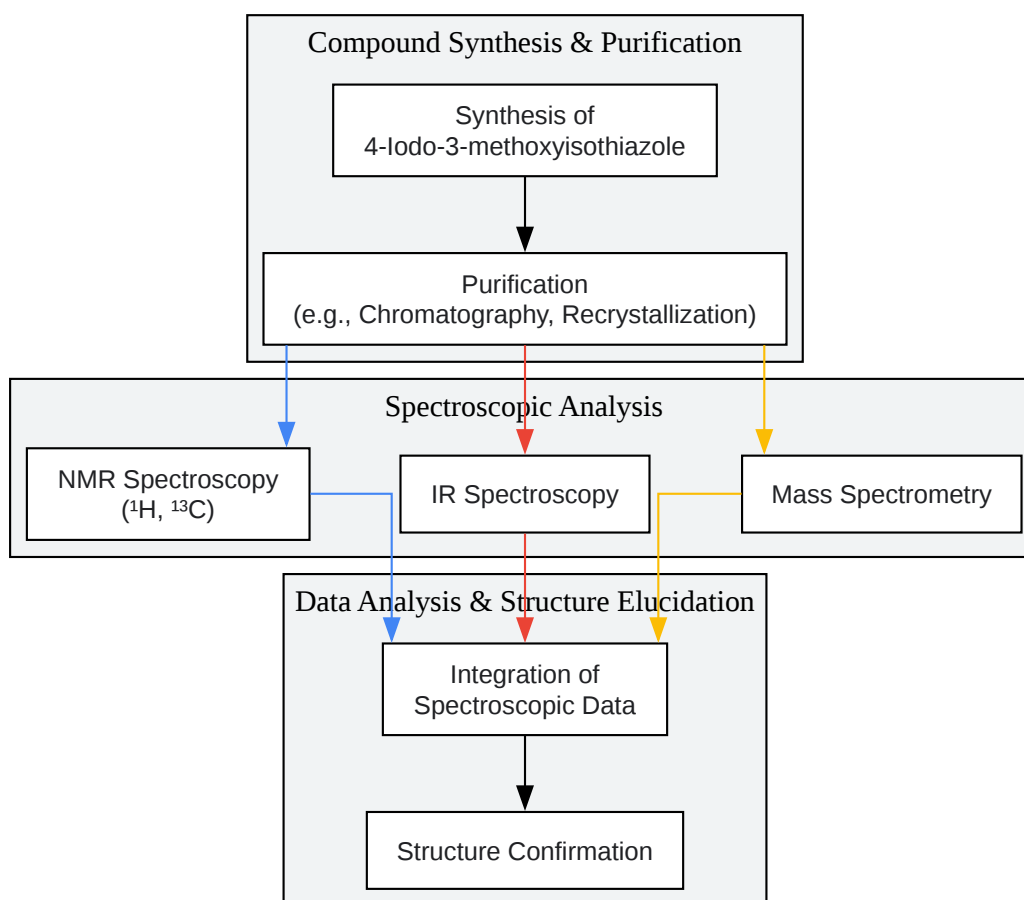
IR spectroscopy is used to identify the functional groups present in a molecule. A small amount of the **4-iodo-3-methoxyisothiazole** sample would be analyzed using an FT-IR spectrometer, typically as a thin film on a salt plate or as a KBr pellet. The resulting spectrum would show absorption bands corresponding to specific vibrational frequencies of the bonds within the molecule, such as C-H, C=N, C-O, and C-S stretches.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **4-iodo-3-methoxyisothiazole**, a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS) would be used. The resulting mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) and fragmentation patterns that can help to confirm the structure. The isotopic pattern of iodine would be a key feature to observe.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound such as **4-iodo-3-methoxyisothiazole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Iodo-3-methoxyisothiazole**.

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